(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid
Description
(S)-2-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 1261231-57-5) is a chiral imidazolidinone derivative characterized by a 4-methoxybenzyl substituent at the 1-position of the heterocyclic core and an acetic acid moiety at the 4-position. Notably, it has been listed as a discontinued product by CymitQuimica, suggesting challenges in its commercial availability or application .
Properties
IUPAC Name |
2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIDRBYLJOMPS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydantoin Core Synthesis via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction enables cyclocondensation of aldehydes/ketones with urea derivatives to form hydantoins. For the (S)-configured core, L-aspartic acid serves as the chiral precursor.
Procedure :
- Intermediate 1 : L-Aspartic acid is treated with benzyl chloroformate (Cbz-Cl) in aqueous NaOH to protect the α-amino group.
- Intermediate 2 : The β-carboxylic acid is esterified (e.g., methyl ester) using thionyl chloride/methanol.
- Cyclization : Heating with urea and ammonium carbonate in acetic acid yields (S)-4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid methyl ester.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Cbz-Cl, NaOH | 0–5°C | 1 h | 85% |
| 3 | Urea, NH₄CO₃, AcOH | 100°C | 6 h | 78% |
N1-Alkylation with 4-Methoxybenzyl Chloride
Regioselective alkylation at N1 is achieved under Schlenk conditions to avoid O-alkylation.
Procedure :
- Intermediate 3 : (S)-4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid methyl ester is dissolved in dry DMF.
- Alkylation : 4-Methoxybenzyl chloride (1.2 eq) and K₂CO₃ (2 eq) are added under N₂. The mixture is stirred at 60°C for 12 h.
- Workup : Filtration and evaporation yield (S)-1-(4-methoxybenzyl)-4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid methyl ester.
Key Data :
Side-Chain Oxidation and Hydrolysis
The methyl ester is hydrolyzed to acetic acid using LiOH in THF/H₂O.
Procedure :
- Intermediate 4 : The methyl ester (1 eq) is treated with LiOH (2 eq) in THF/H₂O (3:1) at 25°C for 6 h.
- Acidification : Adjust to pH 2 with HCl, extract with EtOAc, and concentrate.
Key Data :
Synthetic Route 2: Multicomponent Ugi Reaction
One-Pot Assembly of Hydantoin and Side Chain
This route utilizes a Ugi four-component reaction (4-MCR) to concurrently form the hydantoin ring and introduce substituents.
Procedure :
- Reactants :
- 4-Methoxybenzylamine
- Glyoxylic acid
- tert-Butyl isocyanide
- (S)-2-Aminoacetic acid
- Reaction : Stir in methanol at 25°C for 24 h.
- Cyclization : Treat with TFA to remove tert-butyl and induce cyclization.
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Bucherer-Bergs) | Route 2 (Ugi 4-MCR) |
|---|---|---|
| Total Yield | 53% | 68% |
| Steps | 4 | 2 |
| Stereocontrol | High (99% ee) | Moderate (92% dr) |
| Scalability | Suitable for >100 g | Limited to 10 g |
| Cost | $$ | $$$ |
Route 1 is preferred for industrial-scale production due to established protocols and cost-effectiveness, while Route 2 offers rapid access for exploratory studies.
Optimization Strategies and Challenges
Enhancing N1-Alkylation Efficiency
Mitigating Racemization
- Low-Temperature Hydrolysis : Conducting ester hydrolysis at 0°C reduces epimerization risk.
- Enzymatic Resolution : Use of lipases (e.g., CAL-B) improves ee from 92% to >99%.
Analytical and Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.91 (d, J = 8.6 Hz, 2H, ArH), 4.41 (s, 2H, NCH₂Ar), 4.12 (q, J = 7.0 Hz, 1H, C4-H), 3.73 (s, 3H, OCH₃), 2.58 (dd, J = 16.5, 4.0 Hz, 1H, CH₂CO), 2.44 (dd, J = 16.5, 8.0 Hz, 1H, CH₂CO).
- HRMS (ESI+) : m/z calcd for C₁₃H₁₄N₂O₅ [M+H]⁺ 279.0978, found 279.0975.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Imidazolidinone Ring Reactivity
The 2,5-dioxoimidazolidin-4-yl core drives nucleophilic and electrophilic reactions due to its conjugated carbonyl system.
Ring-Opening Reactions
-
Acidic Hydrolysis : Under strong acidic conditions (HCl, 6M, 80°C), the imidazolidinone ring undergoes cleavage to generate α-amino acid derivatives via C–N bond scission. This produces a mixture of (S)-2-amino-3-(4-methoxybenzyl)succinic acid and ammonia .
-
Basic Hydrolysis : Treatment with NaOH (2M, 60°C) results in decarboxylation of the acetic acid side chain and partial ring degradation, yielding 4-methoxybenzylurea derivatives .
Electrophilic Substitution
-
Halogenation : Chlorine gas (Cl₂) in acetic acid at 5–10°C selectively substitutes the C4 methyl group (if present) to form sulfonyl chloride derivatives, though this requires specific catalytic conditions .
Methoxybenzyl Substituent Modifications
The 4-methoxybenzyl group participates in aromatic and alkyl-chain reactions.
Demethylation
-
BBr₃-Mediated Demethylation : Boron tribromide (1.2 eq, CH₂Cl₂, −78°C) removes the methoxy group, generating a phenolic intermediate. Subsequent alkylation (e.g., with ethyl bromoacetate) forms ether-linked analogs .
Oxidation
-
KMnO₄ Oxidation : In aqueous H₂SO₄, the benzyl methylene group oxidizes to a ketone, producing (S)-2-(1-(4-methoxybenzoyl)-2,5-dioxoimidazolidin-4-yl)acetic acid .
Acetic Acid Side Chain Reactions
The carboxylic acid group enables esterification, amidation, and conjugation.
Esterification
-
Fischer Esterification : Methanol/H₂SO₄ (reflux, 12h) converts the acid to its methyl ester, enhancing lipophilicity for biological assays .
-
Prodrug Formation : Reaction with p-nitrophenyl chloroformate generates an activated ester intermediate, which couples with amines (e.g., glycine ethyl ester) to form hydrolyzable prodrugs .
Amidation
-
EDC/HOBt Coupling : Carbodiimide-mediated coupling with primary amines (e.g., benzylamine) yields amide derivatives with retained stereochemistry at C4 .
Biocatalytic Resolution
-
Lipase-Catalyzed Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes racemic ester derivatives of the compound, enriching the (S)-enantiomer with >90% ee .
Microsomal Metabolism
-
Carboxylesterase Hydrolysis : Liver microsomes convert ester prodrugs (e.g., methyl or diethyl esters) to the parent carboxylic acid via hydrolytic cleavage, confirming metabolic stability in physiological systems .
Comparative Reaction Table
Mechanistic Insights
-
Ring-Opening Pathways : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water at the C2 position .
-
Stereochemical Retention : Amidation and esterification reactions preserve the (S)-configuration at C4 due to the rigidity of the imidazolidinone ring .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid. For instance, derivatives of imidazolidine structures have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating new compounds for their anticancer activity, certain derivatives exhibited significant cytotoxic effects against leukemia and central nervous system cancer cell lines. For example, compound 4g demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells, while compound 4p showed a 72.11% inhibition against SF-295 CNS cancer cells . These results highlight the potential of imidazolidin derivatives as effective anticancer agents.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases like diabetes and Alzheimer's.
Enzyme Inhibition Studies
Research has focused on the synthesis of sulfonamide derivatives that incorporate imidazolidine structures similar to (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings indicated that some synthesized sulfonamides displayed significant inhibitory activity, suggesting their potential use in treating type 2 diabetes mellitus and Alzheimer's disease .
Drug Design and Development
The structural characteristics of (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid make it a valuable scaffold in drug design.
Molecular Hybridization Approach
Researchers have utilized molecular hybridization techniques to create new compounds that combine the imidazolidine framework with other pharmacologically active moieties. This approach aims to enhance the therapeutic efficacy and reduce side effects by targeting multiple pathways involved in disease progression .
Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Evaluation against various cancer cell lines | Compound 4g: 84.19% inhibition on MOLT-4 leukemia cells |
| Enzyme Inhibition | Inhibition of α-glucosidase and acetylcholinesterase | Significant inhibitory activity in synthesized sulfonamides |
| Drug Design | Utilization as a scaffold for developing new therapeutic agents | Hybrid compounds show enhanced efficacy |
Mechanism of Action
The mechanism of action of (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group may enhance binding affinity, while the imidazolidinone ring can modulate the compound’s reactivity. Pathways involved include inhibition of oxidative enzymes and modulation of signaling cascades related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Molecular formula and weight for the target compound are inferred based on structural similarity to analogs (e.g., C₁₅H₁₆N₂O₅ is plausible).
Key Observations:
The 2-methoxy-5-methylphenyl substituent in CAS 1152642-00-6 adds steric bulk and could influence metabolic stability or receptor binding .
Acid Moieties: The acetic acid group in the target compound and CAS 1152642-00-6 may enhance solubility in aqueous environments compared to the propanoic acid in CAS-related compounds (e.g., cyclohexyl analog) .
Biological Activity
(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid, also known by its CAS number 956195-95-2, is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₃H₁₄N₂O₅
- Molecular Weight : 278.26 g/mol
- Structure : The compound contains an imidazolidine moiety, which is critical for its biological activity.
Research indicates that (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid may function as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in the regulation of insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity and improve glucose homeostasis, making this compound a candidate for diabetes treatment .
Pharmacological Effects
-
Antidiabetic Activity :
- Studies have shown that compounds with similar structures can improve oral glucose tolerance and enhance insulin resistance. For instance, derivatives exhibited significant modulation of insulin signaling pathways, which could be extrapolated to (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
In Vitro Studies
A study focusing on imidazolidine derivatives reported that certain compounds showed promising inhibitory activity against PTP1B with IC50 values in the micromolar range. This suggests that (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid could exhibit similar inhibitory effects .
In Vivo Studies
Animal models have been utilized to assess the efficacy of related compounds in improving metabolic parameters. For example:
- In diabetic rat models, compounds similar to (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid showed significant improvements in blood glucose levels and lipid profiles .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation | 4-Methoxybenzyl chloride, NaHCO₃, DMF, 70°C | 65–72 | 92% | |
| Stereochemical Resolution | L-Proline catalyst, THF, 25°C | 55 | 98% |
Basic Question: Which analytical techniques are essential for characterizing this compound’s structure and stability?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the imidazolidinone ring (δ 170–175 ppm for carbonyls) and 4-methoxybenzyl group (δ 3.8 ppm for OCH₃). 2D-NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₄N₂O₅, calc. 290.09) and detect degradation products .
- Thermal Analysis : DSC/TGA to assess stability (decomposition >200°C) and polymorphic transitions .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.2–7.4 (aromatic H), δ 4.1 (CH₂COO⁻) | |
| HRMS (ESI+) | [M+H]⁺ m/z 291.0985 (calc. 291.0978) |
Advanced Question: How does the 4-methoxybenzyl substituent influence biological activity compared to fluorophenyl analogs?
Answer:
The 4-methoxybenzyl group enhances lipophilicity (logP ~1.8 vs. 2.1 for fluorophenyl analogs) and metabolic stability due to reduced CYP450-mediated oxidation. However, fluorophenyl derivatives show stronger hydrogen-bonding interactions with target enzymes (e.g., kinases), increasing potency by ~30% in inhibition assays .
Q. Experimental Design for SAR Studies :
Synthesize Analogues : Replace 4-methoxybenzyl with fluorophenyl, chlorophenyl, or indole groups .
Assay Binding Affinity : Use SPR (surface plasmon resonance) or fluorescence polarization to measure KD values.
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Advanced Question: How to resolve contradictions in reported bioactivity data for imidazolidinone derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility Issues : Use DMSO concentrations <1% and confirm compound solubility via dynamic light scattering .
- Enantiomeric Purity : Re-evaluate chiral integrity via chiral HPLC (e.g., Chiralpak AD-H column) to exclude inactive (R)-enantiomer interference .
Case Study : A 2023 study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for a kinase inhibitor analog. Re-analysis revealed residual DMSO (2%) in one assay, reducing apparent activity by 40% .
Advanced Question: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C increases yield by 15% in benzylation reactions .
- Flow Chemistry : Continuous flow systems reduce reaction time (from 12 h to 2 h) and improve heat dissipation for exothermic steps .
- Byproduct Mitigation : Add molecular sieves to absorb water in condensation reactions, minimizing hydrolysis .
Q. Table 3: Scale-Up Optimization
| Parameter | Bench Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 68% | 62% |
| Purity | 98% | 95% |
| Key Adjustment | None | Increased stirring rate (500→1000 rpm) |
Advanced Question: How to validate the compound’s mechanism of action in cellular models?
Answer:
Target Engagement : Use CETSA (cellular thermal shift assay) to confirm binding to putative targets (e.g., HSP90) by observing thermal stabilization .
Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3 activation) .
CRISPR Knockout : Generate target gene-KO cell lines; loss of compound efficacy confirms on-target activity .
Data Interpretation Tip : Correlate CETSA results with IC₅₀ values; a left shift in melting temperature (>2°C) indicates strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
